Boc-S-acetamidomethyl-L-penicillamine

Vue d'ensemble

Description

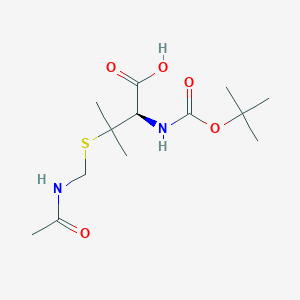

Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine, which is a penicillin metabolite. It is primarily used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning. The compound has the molecular formula C13H24N2O5S and a molecular weight of 320.41.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-S-acetamidomethyl-L-penicillamine is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with L-penicillamine, which undergoes acetamidomethylation to introduce the acetamidomethyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-S-acetamidomethyl-L-penicillamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can break disulfide bonds to yield thiols.

Substitution: Nucleophilic substitution reactions can occur at the acetamidomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neuropathic Pain Treatment

Recent studies have highlighted the potential of Boc-S-acetamidomethyl-L-penicillamine in the development of novel analgesics. Specifically, it has been utilized to enhance the potency of α-conotoxins, which are peptides derived from cone snail venom that target nicotinic acetylcholine receptors. By incorporating penicillamine into these peptides, researchers achieved a significant increase in potency—up to 9000-fold for certain analogs—against human α9α10 nicotinic acetylcholine receptors. This modification not only improved receptor affinity but also conferred resistance to disulfide shuffling, making these analogs promising candidates for treating neuropathic pain without the use of opioids .

1.2 Antimicrobial Peptides

This compound has also been explored in the synthesis of antimicrobial peptides. These peptides are crucial in developing new antibiotics due to the rising resistance of pathogens to existing drugs. The compound's ability to stabilize peptide structures through disulfide bond formation enhances the efficacy of these antimicrobial agents .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis

In peptide synthesis, this compound serves as a protecting group for thiol functionalities in cysteine residues. This protection is essential during solid-phase peptide synthesis (SPPS), where selective deprotection is required to ensure the integrity of the final peptide product. The acetamidomethyl group allows for mild conditions during synthesis and can be removed selectively without affecting other functional groups .

2.2 Synthesis of Complex Peptides

The compound has been utilized in synthesizing complex bicyclic peptides that require precise control over disulfide bond formation. Its incorporation into peptide sequences facilitates the generation of structurally diverse and biologically active compounds, which can be tailored for specific therapeutic applications .

Table 1: Summary of Applications

Case Study: Development of Analogs

In a notable case study, researchers synthesized analogs of the α-conotoxin RgIA by substituting cysteine residues with this compound. This modification resulted in analogs exhibiting significantly higher selectivity and potency against specific nicotinic receptors while maintaining low toxicity profiles compared to traditional analgesics. Such advancements indicate that this compound could play a pivotal role in developing next-generation pain management therapies .

Mécanisme D'action

The mechanism of action of Boc-S-acetamidomethyl-L-penicillamine involves its ability to chelate heavy metals, making it effective in the treatment of metal poisoning. The compound binds to metals like copper and lead, forming stable complexes that are excreted from the body. This chelation process helps in reducing the toxic effects of heavy metals.

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Penicillamine: The parent compound, used in similar therapeutic applications.

N-tert-butoxycarbonyl-S-acetamidomethyl-L-penicillamine: Another derivative with similar properties.

Boc-β,β-dimethyl-L-Cysteine: A related compound used in peptide synthesis

Uniqueness

Boc-S-acetamidomethyl-L-penicillamine is unique due to its specific combination of functional groups, which provide it with distinct chemical reactivity and biological activity. Its ability to act as a chelating agent and its use as a protecting group in peptide synthesis make it a valuable compound in both research and industrial applications.

Activité Biologique

Boc-S-acetamidomethyl-L-penicillamine (Boc-SAM) is a derivative of penicillamine, which is recognized for its biological activities, particularly in metal chelation and peptide synthesis. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an acetamidomethyl group on the thiol side chain. These modifications enhance the compound's stability and solubility, making it suitable for various applications in biological and chemical contexts.

The primary mechanism of action for Boc-SAM involves its ability to chelate heavy metals , which is crucial in treating metal poisoning. The compound binds to metals such as copper and lead, forming stable complexes that facilitate their excretion from the body. This chelation process reduces the toxic effects associated with heavy metal accumulation.

Biological Activities

This compound exhibits several biological activities similar to those of penicillamine:

- Metal Chelation : Effective in binding heavy metals, aiding in detoxification.

- Peptide Synthesis : Serves as a building block in peptide synthesis due to its protective groups that prevent unwanted reactions during synthesis.

- Therapeutic Potential : Investigated for potential therapeutic effects in conditions such as Wilson’s disease and cystinuria.

Research Applications

Boc-SAM is employed in various scientific research applications:

- Protein Structure Studies : Used to study protein folding and disulfide bond formation.

- Drug Development : Explored for its efficacy in treating heavy metal poisoning and other diseases.

- Chemical Synthesis : Acts as a protecting group for thiols during peptide synthesis .

Case Studies and Research Findings

-

Metal Chelation Efficacy :

- A study demonstrated that Boc-SAM effectively reduced copper levels in animal models of Wilson’s disease, showcasing its potential as a therapeutic agent.

- Peptide Synthesis :

-

Comparative Studies :

- Comparative analysis with other thiol-protecting groups revealed that Boc-SAM maintains higher stability during various chemical reactions, making it advantageous for synthetic applications.

Data Table: Comparison of Thiol Protecting Groups

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Boc and acetamidomethyl groups | Enhanced stability; effective metal chelator |

| Penicillamine | Free thiol group | Established use in heavy metal poisoning |

| S-fluorenylmethyl-L-penicillamine | Fluorenylmethyl protection | Enhanced stability against oxidation |

| N-acetyl-L-cysteine | Acetyl group on cysteine | Known for antioxidant properties |

| S-benzyl-L-cysteine | Benzyl protection on cysteine | More hydrophobic; affects solubility |

Propriétés

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPMXBDNAADFK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426769 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129972-45-8 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.